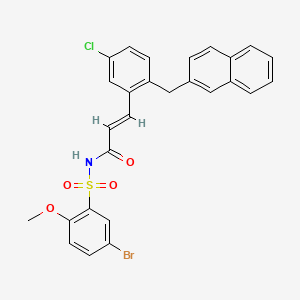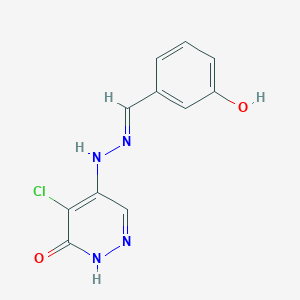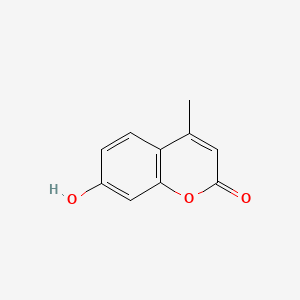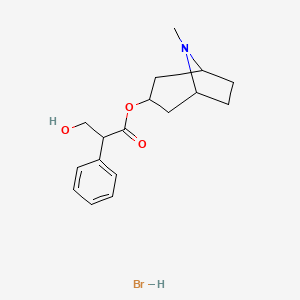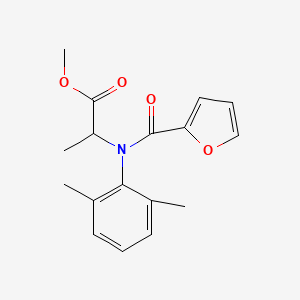
呋吡喃酰胺
描述
Furalaxyl is a potent fungicide . It is highly selective to fungi of the order of the Peronosporales . The molecular formula of Furalaxyl is C17H19NO4 .
Synthesis Analysis
Furalaxyl, an acylalanine fungicide, was synthesized through catalytic continuous sequential-flow reactions . A halide-free approach including two continuous-flow catalytic processes, heterogeneous Pt-catalyzed reductive alkylation and homogeneous acid-catalyzed amidation with an acid anhydride, was developed .Molecular Structure Analysis
The molecular formula of Furalaxyl is C17H19NO4 . Its average mass is 301.337 Da and its monoisotopic mass is 301.131409 Da .Chemical Reactions Analysis
Furalaxyl has been found to undergo photosensitized oxygenation, leading to a 2(5H)-furanone, which is more toxic than the starting Furalaxyl towards aquatic organisms .Physical and Chemical Properties Analysis
Furalaxyl has a density of 1.2±0.1 g/cm³, a boiling point of 420.1±45.0 °C at 760 mmHg, and a flash point of 207.9±28.7 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .科学研究应用
杀菌剂抗性管理
该化合物在杀菌剂抗性研究中发挥着重要作用。 它被用来了解病原体如何产生抗性,并制定策略来管理和预防抗性,以确保杀菌剂的持续有效性 .
水处理工艺
呋吡喃酰胺的光化学反应也与水处理有关。 通过研究其反应,科学家可以开发出从水中去除此类化合物的方法,使其更安全饮用并减少环境污染 .
农业实践
在农业中,呋吡喃酰胺被监测以了解其在作物系统中的归宿,特别是在番茄作物营养膜技术等技术中使用的营养液中。 这有助于评估环境负荷和作物污染的可能性 .
毒理学评估
呋吡喃酰胺及其光产物的毒性是研究的关键领域。 研究旨在比较原始化合物与其降解产物的毒性,这对于评估其安全性至关重要 .
环境归宿分析
呋吡喃酰胺的研究包括其环境归宿,特别是其在水中的光解速率和半衰期。 这些信息对于环境风险评估和制定安全使用指南至关重要 .
作用机制
Target of Action
Furalaxyl, a systemic fungicide, primarily targets fungi of the order Peronosporales . These fungi are responsible for various plant diseases, particularly in ornamental plants .
Mode of Action
Furalaxyl operates by disrupting the synthesis of ribosomal RNA (rRNA) in the target pathogens . This disruption occurs at the polymerase complex I , which is crucial for the production of proteins in fungi. By inhibiting rRNA biosynthesis, Furalaxyl prevents the fungi from producing essential proteins, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by Furalaxyl is the synthesis of rRNA. As rRNA is a key component of the ribosome, which is the cellular machinery for protein synthesis, its disruption leads to a halt in protein production. This, in turn, affects various downstream processes that rely on these proteins, leading to the death of the fungal cells .
Pharmacokinetics
It is known to be slightly mobile in the environment and has the potential for particle-bound transport . More research is needed to fully understand the ADME properties of Furalaxyl and their impact on its bioavailability.
Result of Action
The result of Furalaxyl’s action is the effective control of diseases caused by phycomycetes, especially in ornamental plants . By inhibiting rRNA synthesis, Furalaxyl prevents the growth and proliferation of these fungi, thereby protecting the plants from disease.
Action Environment
The efficacy and stability of Furalaxyl can be influenced by various environmental factors. For instance, it is known to be stable in neutral and weakly acidic environments but unstable in alkaline conditions . Furthermore, its mobility and potential for particle-bound transport suggest that soil characteristics may also play a role in its action . .
安全和危害
生化分析
Biochemical Properties
Furalaxyl interacts with various biomolecules in its role as a fungicide. It disrupts fungal nucleic acid synthesis, specifically targeting RNA polymerase . This interaction inhibits the growth and reproduction of fungi, thereby preventing the spread of fungal diseases.
Cellular Effects
Furalaxyl exerts its effects on various types of cells, particularly fungal cells. By disrupting nucleic acid synthesis, Furalaxyl interferes with essential cellular processes such as gene expression and cellular metabolism . This interference hampers the normal functioning of the cell, leading to the death of the fungal cells.
Molecular Mechanism
The molecular mechanism of Furalaxyl involves its interaction with RNA polymerase, an enzyme crucial for the synthesis of RNA from a DNA template . By binding to this enzyme, Furalaxyl inhibits its activity, thereby preventing the synthesis of RNA. This inhibition disrupts the normal functioning of the cell, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Furalaxyl demonstrates stability and long-term effects on cellular function. The compound is relatively stable in neutral or weakly acidic media but is less stable in alkaline media . Over time, Furalaxyl is metabolized and eliminated via urine and faeces .
Metabolic Pathways
Furalaxyl is involved in specific metabolic pathways related to its role as a fungicide. After oral administration, Furalaxyl is rapidly metabolized and eliminated via urine and faeces . The metabolic pathways are independent of sex or dose level administered .
Transport and Distribution
Furalaxyl is transported and distributed within cells and tissues. It is absorbed through the roots, stalk, and leaves of plants, with translocation
属性
IUPAC Name |
methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEXPHRYOLIQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047543 | |
| Record name | Furalaxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57646-30-7 | |
| Record name | Furalaxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57646-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furalaxyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057646307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furalaxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(2,6-dimethylphenyl)-N-(2-furylcarbonyl)-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURALAXYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OY703A81O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does furalaxyl exert its fungicidal effect?
A1: Furalaxyl, along with similar fungicides like metalaxyl and ofurace, demonstrate potent activity against oomycete species such as Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora. [] These fungicides primarily act by disrupting the biosynthesis of RNA within the target fungi. This interference with RNA production ultimately leads to the inhibition of mitosis, hindering the growth and proliferation of the fungi. []
Q2: Is there a difference in the activity of furalaxyl enantiomers?
A2: Yes, research suggests that the (-)-R-enantiomer of furalaxyl is the more active form, responsible for the desired fungicidal activity by interfering with nucleic acid synthesis in harmful fungi. []
Q3: What is the molecular formula and weight of furalaxyl?
A4: The molecular formula of furalaxyl is C17H19NO4, and its molecular weight is 297.34 g/mol. []
Q4: What spectroscopic techniques are used to characterize furalaxyl?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the detection and quantification of furalaxyl residues in various matrices like soil, plant tissue, and nutrient solutions. [] Chiral chromatography methods, particularly HPLC with chiral stationary phases, are crucial for separating and quantifying the individual enantiomers of furalaxyl. [, ]
Q5: How does the stability of furalaxyl vary under different conditions?
A6: The stability of furalaxyl is influenced by factors like pH, temperature, and the presence of metal ions. For instance, furalaxyl degrades faster in acidic conditions and its hydrolysis can be inhibited by metal ions like Cu(II) and Zn(II) and to a lesser extent by metal (hydr)oxide surfaces like Al2O3 and FeOOH. []
Q6: Are there specific formulation strategies to improve furalaxyl's efficacy?
A7: While specific formulation details aren't outlined in the provided research, it is commonly formulated as a wettable powder (WP) for application as a soil drench. [, , ]
Q7: What is known about the environmental behavior of furalaxyl enantiomers?
A8: Studies have revealed enantioselective degradation of furalaxyl in agricultural soils, with the R-enantiomer generally degrading faster than the S-enantiomer. [] This difference in degradation rates suggests the need to consider enantiomeric differences in pesticide risk assessments. []
Q8: Does furalaxyl bioaccumulate in organisms?
A9: Research on earthworms (Eisenia foetida) indicates that furalaxyl bioaccumulation is enantioselective, with a preferential accumulation of the S-enantiomer in earthworm tissue. [] Further research is needed to fully understand the bioaccumulation potential across different species.
Q9: What are the toxicological effects of furalaxyl enantiomers on non-target organisms?
A10: Studies on the green algae Scenedesmus obliquus showed that the (S)-furalaxyl, considered the inactive enantiomer, exhibited higher toxicity compared to the active (R)-enantiomer. [] This highlights the importance of considering enantioselectivity in pesticide risk assessments.
Q10: Is there evidence of resistance development to furalaxyl in plant pathogens?
A11: Yes, resistance to furalaxyl has been observed in Pythium species. [, ] Cross-resistance to other phenylamide fungicides, including metalaxyl, benalaxyl, ofurace, and oxadixyl, has also been reported. []
Q11: What is the mechanism behind furalaxyl resistance?
A11: While the specific mechanisms of furalaxyl resistance are not fully elucidated in the provided research, it is likely that mutations in target sites or enhanced detoxification mechanisms within the resistant fungi play a role.
Q12: How are furalaxyl residues measured in different matrices?
A13: Gas chromatography, often coupled with a nitrogen-selective detector, is a common technique used for analyzing furalaxyl residues in samples like soil, peat compost, plant material, and nutrient solutions. []
Q13: Are there alternative fungicides or control strategies for the pathogens targeted by furalaxyl?
A15: Yes, several alternative fungicides are available, including those from different chemical classes like phosphonates (e.g., fosetyl-Al), carbamates (e.g., propamocarb), and strobilurins. [, , ] Integrated pest management strategies, combining chemical and non-chemical approaches, are crucial to prevent resistance development and minimize environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B1674107.png)

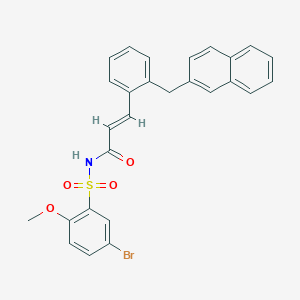
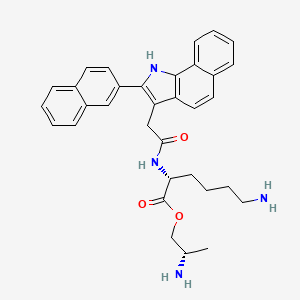
![Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-](/img/structure/B1674113.png)
